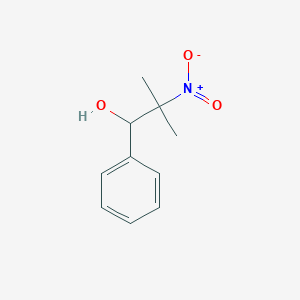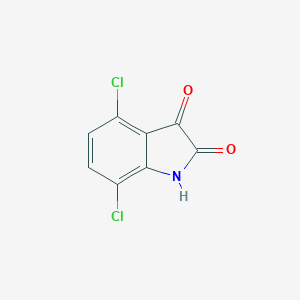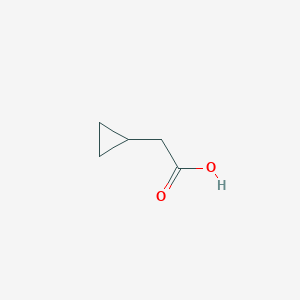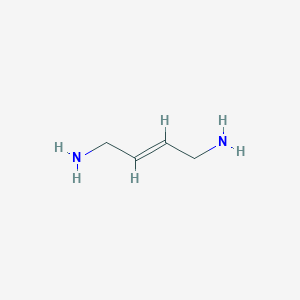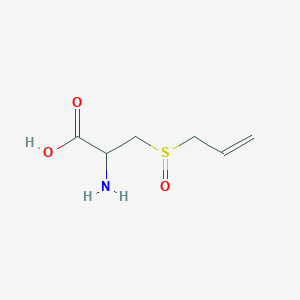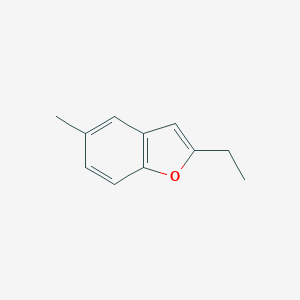
4-(Trifluoromethyl)-1-tert-butoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Trifluoromethyl)-1-tert-butoxybenzene is an organic compound belonging to the class of benzene derivatives. It is a colorless, volatile liquid with a sweet, pungent odor and a molecular weight of 214.2 g/mol. It is a highly reactive compound, and is used as a reagent in organic synthesis, as well as in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group is a common feature in many pharmaceutical compounds due to its ability to enhance the biological activity and metabolic stability of drugs . 4-(Trifluoromethyl)-1-tert-butoxybenzene can serve as an intermediate in the synthesis of various FDA-approved drugs that contain the trifluoromethyl pharmacophore. This group has been associated with a wide range of pharmacological activities, making it a valuable moiety in drug design and development.
Antifungal Agents
Compounds containing the trifluoromethyl group have demonstrated significant antifungal properties . Derivatives of 4-(Trifluoromethyl)-1-tert-butoxybenzene could be synthesized and tested for their efficacy against fungal strains. This application is particularly relevant in the search for new antifungal agents that can address the increasing resistance to current antifungal drugs.
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTJJRXJNYHJPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578960 |
Source


|
| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1-tert-butoxybenzene | |
CAS RN |
16222-44-9 |
Source


|
| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

